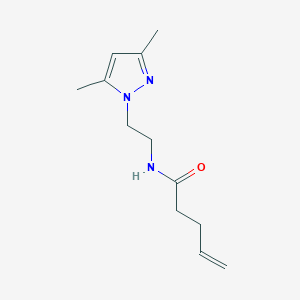

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-4-5-6-12(16)13-7-8-15-11(3)9-10(2)14-15/h4,9H,1,5-8H2,2-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGCYHXZLAXDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide typically involves the formation of the pyrazole ring followed by the attachment of the ethyl and pent-4-enamide groups. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent under basic conditions to form the intermediate, which is then reacted with pent-4-enamide .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- 3,5-dimethyl-1H-pyrazole

- 1-ethyl-3,5-dimethyl-1H-pyrazole

- N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide .

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide is unique due to its specific structure, which combines the pyrazole ring with an ethyl and pent-4-enamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide is a compound characterized by its pyrazole ring structure, which is significant in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- IUPAC Name : N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pent-4-enamide

- Molecular Formula : C₁₂H₁₉N₃O

- Molecular Weight : 221.30 g/mol

- CAS Number : 1235307-51-3

1. Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have shown that this compound may inhibit the production of pro-inflammatory cytokines. This effect is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in the inflammatory response.

3. Anticancer Potential

Emerging data suggest that this compound may exhibit anticancer activity. Research has demonstrated that it can induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators. The specific mechanisms involve the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c, leading to caspase activation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in MDPI, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 μM. The study highlighted the compound's potential as a lead molecule for developing new anticancer therapies due to its selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic: What are the key considerations for synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pent-4-enamide?

Synthesis of this compound typically involves multi-step organic reactions, including:

- Pyrazole ring formation : Using hydrazines and diketone precursors under controlled pH and temperature to ensure regioselectivity of the 3,5-dimethyl groups .

- Amide coupling : Reacting the pyrazole-ethyl intermediate with pent-4-enoic acid derivatives (e.g., acyl chlorides) via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DCM or DMF .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to achieve >95% purity, critical for biological assays .

Basic: How is the molecular structure of this compound validated in academic research?

Structural validation employs:

- X-ray crystallography : Using SHELX programs (SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations. For example, the pyrazole ring’s planarity and amide linkage geometry are confirmed via crystallographic data .

- Spectroscopic methods :

- 1H/13C NMR : Peaks at δ 2.1–2.3 ppm (methyl groups on pyrazole) and δ 5.7–5.9 ppm (pent-4-enamide double bond) are diagnostic .

- HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50 variability) may arise from:

- Purity differences : Impurities >5% can skew results; validate via HPLC and elemental analysis .

- Assay conditions : Variations in cell lines, buffer pH, or incubation time. Standardize protocols using guidelines like OECD TG 455 for reproducibility .

- Target promiscuity : Use orthogonal assays (e.g., SPR for binding kinetics, enzymatic assays for functional inhibition) to confirm specificity .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Tools like AutoDock Vina predict binding modes to targets (e.g., sodium channels or kinases). The pyrazole’s methyl groups often enhance hydrophobic interactions, while the enamide moiety influences conformational flexibility .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity. For example, substituents at the pent-4-enamide position can modulate bioavailability .

Advanced: How is the compound’s mechanism of action elucidated in neuropharmacology studies?

- Electrophysiology : Patch-clamp assays on NaV1.8 channels (implicated in pain signaling) assess inhibition potency. Dose-dependent current suppression suggests direct channel interaction .

- Metabolic profiling : LC-MS/MS tracks metabolite formation (e.g., oxidation of the enamide group) to rule offtarget effects .

- Gene knockout models : CRISPR-Cas9-edited cells lacking specific receptors (e.g., TRPV1) clarify target engagement .

Basic: What are the stability and storage requirements for this compound?

- Stability : Susceptible to hydrolysis at the amide bond in aqueous buffers (pH < 5 or > 9). Use lyophilized storage at -20°C under argon .

- Light sensitivity : UV-Vis spectra (λmax ~270 nm) indicate degradation under prolonged light exposure; store in amber vials .

Advanced: How can researchers optimize synthetic yield for scale-up?

- Reaction optimization : DOE (Design of Experiments) identifies critical parameters (e.g., temperature, solvent polarity). For example, THF improves amide coupling efficiency over DMF due to reduced side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or biocatalysts (lipases for enantioselective synthesis) enhance yield and stereochemical control .

Advanced: What strategies mitigate toxicity in preclinical development?

- CYP450 inhibition assays : Screen for interactions using human liver microsomes. Structural modifications (e.g., fluorination of the pent-4-enamide chain) reduce metabolic liability .

- In vivo toxicokinetics : Monitor plasma half-life and organ accumulation in rodent models. Adjust dosing regimens to minimize renal clearance issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.